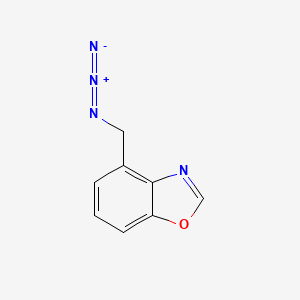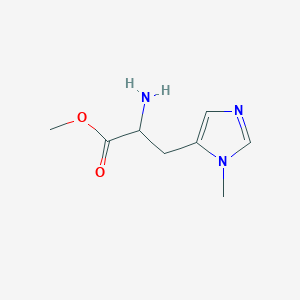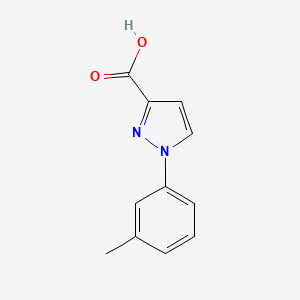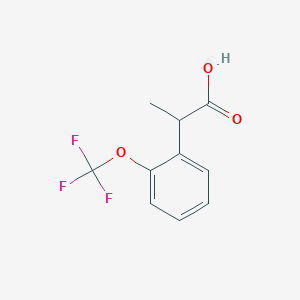![molecular formula C7H11NO B13537920 3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]](/img/structure/B13537920.png)
3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation . This method yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives.
Industrial Production Methods: While specific industrial production methods for 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] are not widely documented, the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the spirocyclic framework.
Applications De Recherche Scientifique
3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] has several applications in scientific research:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions due to its unique structure.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] exerts its effects is not fully understood. its unique spirocyclic structure allows it to interact with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, influencing biological processes and pathways.
Comparaison Avec Des Composés Similaires
3-Azaspiro[bicyclo[3.1.0]hexane-2,5-dione]: This compound shares a similar spirocyclic structure but differs in its functional groups and chemical properties.
Methyl 3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-5-carboxylate 2,2,2-trifluoroacetate: Another related compound with a similar core structure but different substituents.
Uniqueness: 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] is unique due to its specific spirocyclic framework and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
spiro[3-oxabicyclo[3.1.0]hexane-2,3'-azetidine] |
InChI |
InChI=1S/C7H11NO/c1-5-2-9-7(6(1)5)3-8-4-7/h5-6,8H,1-4H2 |
Clé InChI |
JYUIRDKJORYXRV-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1C3(CNC3)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




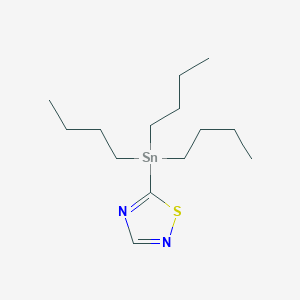
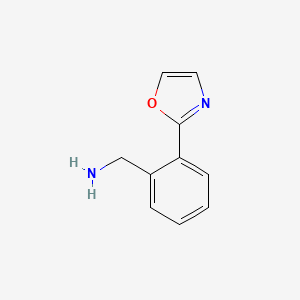

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)

